molecular formula C8H14O B146534 5-Methyl-2-hepten-4-one CAS No. 102322-83-8

5-Methyl-2-hepten-4-one

Cat. No. B146534
M. Wt: 126.2 g/mol
InChI Key: ARJWAURHQDJJAC-GQCTYLIASA-N
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Description

5-Methyl-2-hepten-4-one is a key flavor compound identified in hazelnuts. It is known for its contribution to the aroma profile of hazelnut oils and is formed during the heat treatment of hazelnuts from an unknown precursor . The compound is also relevant in the context of atmospheric chemistry as a reaction product of biogenic emissions .

Synthesis Analysis

The synthesis of 5-Methyl-2-hepten-4-one has been approached through a chiral-pool-based chemoenzymatic process, yielding the compound with 39% overall yield and 73% enantiomeric excess (ee). This method is considered green and scalable, avoiding the use of highly reactive or toxic reagents and not requiring anhydrous conditions .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 5-Methyl-2-hepten-4-one, they do provide insights into related compounds. For example, the photoisomerization of 5-hexen-2-one has been studied, which is structurally similar to 5-Methyl-2-hepten-4-one, and its stability and reaction products have been characterized . This information can be indirectly informative about the molecular behavior of 5-Methyl-2-hepten-4-one.

Chemical Reactions Analysis

The chemical behavior of 5-Methyl-2-hepten-4-one in the atmosphere has been studied, with its reactions with OH radicals, NO3 radicals, and O3 being investigated. The rate constants for these reactions have been determined, which are crucial for understanding its atmospheric chemistry and potential environmental impact .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-hepten-4-one are closely tied to its role as a flavor compound. Its formation during the heat treatment of hazelnuts suggests that its presence is significantly increased by thermal processes, which is critical for the food industry . Additionally, the compound's atmospheric reactivity indicates its volatility and potential to participate in various chemical processes in the environment .

Scientific Research Applications

Quantification in Food Products

A stable isotope dilution assay was developed for quantifying 5-methyl-(E)-2-hepten-4-one, particularly in hazelnut oils and hazelnuts. This compound's concentration significantly increases upon thermal treatment, suggesting its formation during heat processing from unknown precursors in hazelnuts (Pfnuer et al., 1999).

Atmospheric Chemistry

5-Methyl-2-hepten-4-one's atmospheric reactions were studied, specifically its interactions with OH and NO3 radicals and O3. This research is crucial for understanding the atmospheric chemistry of compounds emitted from biogenic sources like linalool (Smith et al., 1996).

Catalysis Research

In catalysis, the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one was improved using nano-nickel catalysts modified with tin. This study highlights advancements in catalyst design for selective chemical reactions (Zienkiewicz-Machnik et al., 2017).

Enzymatic Synthesis

5-Methyl-2-hepten-4-one was used as a precursor for the enzymatic synthesis of sulcatol, a compound with potential applications in various fields, through a continuous process using alcohol dehydrogenase (Röthig et al., 1990).

Role in Insect Communication

This compound has been identified as a major component in the mandibular gland secretions of various Formica species, functioning as an alarm pheromone. Understanding these compounds can provide insights into insect behavior and communication (Duffield et al., 1977).

Analysis in Fruit

A liquid-liquid extraction-gas chromatography-mass spectrometry method was developed for the determination of 6-methyl-5-hepten-2-one in fruits, emphasizing its importance as a flavor component derived from carotenoid metabolism (Zhou et al., 2021).

Biological Activity

The biological activity of 6-substituted acyclouridine derivatives, including 5-methyl-2-hepten-4-one, was studied for their potential as HIV inhibitors, highlighting the compound's role in pharmaceutical research (Baba et al., 1989).

Safety And Hazards

5-Methyl-2-hepten-4-one is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(E)-5-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017670
Record name (E)-5-Methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; hazelnut, metallic, buttey odour
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.852
Record name 5-Methyl-2-hepten-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1065/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methyl-2-hepten-4-one

CAS RN

102322-83-8, 81925-81-7
Record name (E)-5-Methyl-2-hepten-4-one
Source CAS Common Chemistry
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Record name (E)-5-Methyl-2-hepten-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hepten-4-one, 5-methyl-
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Record name (E)-5-Methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hepten-4-one, 5-methyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Hepten-4-one, 5-methyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-HEPTEN-4-ONE
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Synthesis routes and methods

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… 5-methyl-2-hepten-4-one or any read-across materials. The total systemic exposure to 5-methyl-2hepten-4-one … There are no repeated dose toxicity data on 5-methyl-2-hepten-4-one or …
H Kim, B Ahn - Applied Biological Chemistry, 2023 - applbiolchem.springeropen.com
Filbertone, the principal flavor compound of hazelnuts, is known to have preventive effects against hypothalamic inflammation, obesity and adipocity in vitro and in vivo. However, the …
Number of citations: 4 applbiolchem.springeropen.com
GP Blanch, J Jauch - Journal of Agricultural and Food Chemistry, 1998 - ACS Publications
… The influence of the matrix and the isolation and concentration conditions on the enantiomeric excess of filbertone [(E)-5-methyl-2-hepten-4-one] in hazelnuts is studied. In hazelnuts, …
Number of citations: 25 pubs.acs.org
T Matsui, H Guth, W Grosch - Lipid/Fett, 1998 - Wiley Online Library
… -5-methylpyrazine (3), vanillin (20), d-limonene (22), hexanoic acid (30), 2-methoxy-4-vinylphenol (31), 3-methylbutanoic acid (38), h-octalactone (39), and (E)-5-methyl-2-hepten-4-one …
Number of citations: 96 onlinelibrary.wiley.com
F Stilo, M Cialiè Rosso, S Squara, C Bicchi… - Frontiers in Plant …, 2022 - frontiersin.org
… its isomer (Z)-5-methyl-2-hepten-4-one. Further performance … ie, (Z)-5-methyl-2-hepten-4-one) and other targeted odorants … standards of 5-methyl-2-hepten-4-one four diastereoisomers. …
Number of citations: 4 www.frontiersin.org
A Burdack-Freitag, P Schieberle - Journal of Agricultural and Food …, 2010 - ACS Publications
Application of a comparative aroma extract dilution analysis on aroma distillates isolated from either raw Italian hazelnuts or a roasted hazelnut material produced thereof revealed 37 …
Number of citations: 87 pubs.acs.org
GP Blanch, ML Ruiz del Castillo - Journal of separation science, 2006 - Wiley Online Library
… Different authors have synthesized E-(S)-5-methyl-2-hepten-4-one in order to investigate the configurational lability [14], to measure the specific rotation and to evaluate the taste quality […
E Takahisa, KH Engel - Journal of Chromatography A, 2005 - Elsevier
… A separation factor of 1.691 was observed for 5-methyl-2-hepten-4-one, the so-called filbertone, a key aroma compound found in hazelnuts [22]. The α value obtained for 3-methyl-2-…
Number of citations: 43 www.sciencedirect.com
G Palau‐Lluch, E Fernandez - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
… When the long-chain aliphatic ketones 5-methyl-2-hepten-4-one (6) and 3-hepten-2-one (11) were subjected to the sequential β-boration/α-fluorination, the substrates were converted …
Number of citations: 16 onlinelibrary.wiley.com
M Kim, SK Park - Food Science and Biotechnology, 2022 - Springer
… For GC-MS analysis, 5-methyl-2-hepten-4-one from MilliporeSigma was used as an internal standard. Tannase (500 U/g) was obtained from Kikkoman Biochemifa (Tokyo, Japan). …
Number of citations: 2 link.springer.com

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